methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate
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Overview
Description
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate is a chemical compound with the molecular formula C19H13BrN2O2 and a molecular weight of 381.223 g/mol . It is a derivative of carbazole and nicotinic acid, featuring a bromine atom at the 3-position of the carbazole ring and a methyl ester group at the 2-position of the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate typically involves the bromination of carbazole followed by coupling with nicotinic acid. One common method includes the following steps:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3) to yield 3-bromo-9H-carbazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbazole and nicotinate moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can modify the functional groups on the nicotinate moiety .
Scientific Research Applications
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its optoelectronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate depends on its application. In organic electronics, its optoelectronic properties are attributed to the conjugated system of the carbazole and nicotinate moieties, which facilitate charge transport and light emission . In medicinal chemistry, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromo-9H-carbazolyl)benzoate: Similar in structure but with a benzoate moiety instead of nicotinate.
2,6-Bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine: Features dimethyl substitutions on the carbazole rings and a pyridine core.
1,2-Bis(3,6-dibromo-9H-carbazol-9-yl)methylbenzene: Contains dibromo substitutions and a benzene core.
Uniqueness
Methyl 2-(3-bromo-9H-carbazol-9-yl)nicotinate is unique due to the presence of both carbazole and nicotinate moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics .
Properties
Molecular Formula |
C19H13BrN2O2 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
methyl 2-(3-bromocarbazol-9-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)14-6-4-10-21-18(14)22-16-7-3-2-5-13(16)15-11-12(20)8-9-17(15)22/h2-11H,1H3 |
InChI Key |
NCNRYQSDXUTBIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origin of Product |
United States |
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